Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic characterization of methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate reveals a complex three-dimensional molecular architecture that is fundamental to understanding its properties. X-ray diffraction studies of related dihydroquinoline compounds demonstrate that the quinoline core structure typically exhibits a planar or near-planar geometry, with specific deviations depending on substituent effects. The dihydroquinoline unit in similar compounds shows slight twisting, which can be attributed to the influence of substituents extending from the aromatic core.
The molecular geometry of this compound is significantly influenced by the presence of the two fluorine atoms at positions 6 and 8, which create distinct electronic and steric effects. The carboxylate ester group at position 2 typically shows inclination relative to the heterocyclic ring, as observed in related quinoline derivatives where such inclinations can range from 33 to 45 degrees. This geometric arrangement has profound implications for the overall molecular conformation and intermolecular interactions.
X-ray powder diffraction analysis of fluoroquinolone compounds has demonstrated that despite structural similarities among different quinolone derivatives, their diffraction patterns exhibit surprising differences. The powder diffraction patterns are characterized by specific interplanar d-spacing values and relative intensities that serve as unique fingerprints for each compound. For this compound, the diffraction pattern would be expected to show characteristic peaks that distinguish it from other fluoroquinolone derivatives.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C11H7F2NO3 | |
| Molecular Weight | 239.177 g/mol | |
| Monoisotopic Mass | 239.039400 g/mol | |
| Typical Ring Inclination | 33-45° |
The crystal packing arrangements in quinolone compounds are typically stabilized by various intermolecular interactions, including hydrogen bonding networks and aromatic stacking interactions. In the crystal structure, molecules are often linked by aromatic carbon-hydrogen to oxygen carbonyl hydrogen bonds, forming extended chain structures. These chains can be further stabilized by slipped pi-pi stacking interactions between quinoline moieties, creating layered arrangements in the crystal lattice.
Electronic Structure via Density Functional Theory Calculations
Density Functional Theory calculations provide crucial insights into the electronic structure and molecular properties of this compound. Computational studies using the B3LYP functional with various basis sets have been extensively employed to investigate quinolone derivatives and their electronic characteristics. These calculations reveal important information about molecular orbitals, electron density distributions, and energetic properties that are not readily accessible through experimental methods alone.
The electronic structure of this compound is particularly influenced by the presence of the fluorine substituents, which are highly electronegative and significantly affect the electron density distribution within the quinolone ring system. DFT calculations typically employ basis sets such as 6-311++G(d,p) or 6-31G(d') to achieve accurate descriptions of the electronic properties. These computational approaches allow for the determination of frontier molecular orbital energies, which are crucial for understanding chemical reactivity and potential interactions with other molecules.
The optimization of molecular geometry through DFT calculations provides detailed information about bond lengths, bond angles, and dihedral angles within the molecule. For quinolone derivatives, these calculations have revealed that the nitrogen-containing ring can exhibit varying degrees of aromaticity depending on the tautomeric form adopted. The carbonyl group at position 4 and the carboxyl functionality at position 2 play important roles in determining the overall electronic structure and stability of different conformational arrangements.
Vibrational frequency calculations complement the geometric optimization studies by providing theoretical predictions of infrared and Raman spectroscopic properties. These calculations enable the assignment of specific vibrational modes to observed spectroscopic peaks, facilitating the interpretation of experimental data. The presence of the difluoro substitution pattern creates unique vibrational signatures that can be identified through computational analysis.
Tautomeric Forms and Hydrogen Bonding Networks
The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity and reactivity. Quinolone compounds can exist in multiple tautomeric forms, most notably the 4-oxoquinoline and 4-hydroxyquinoline tautomers, with the relative stability of these forms significantly affecting their properties. The prototropic tautomerism involves the migration of a hydrogen atom between different positions in the molecule, accompanied by corresponding changes in the electronic structure and bonding patterns.
Theoretical calculations have demonstrated that for quinolone derivatives, the 4-oxoquinoline form is generally more thermodynamically stable than the corresponding 4-hydroxyquinoline tautomer. The energy difference between these tautomeric forms can be substantial, with values ranging from 27 to 38 kJ/mol for related methylated quinolone compounds. This preference for the oxo form is attributed to the strength of the carbon-oxygen double bond in the carbonyl group and the aromatic stabilization of the quinolone ring system.
The tautomeric equilibrium is influenced by various factors, including solvent effects, temperature, and intermolecular interactions. In the solid state, hydrogen bonding networks play a crucial role in stabilizing specific tautomeric forms. The presence of the carboxylate ester group provides additional opportunities for hydrogen bonding interactions, which can influence the preferred tautomeric arrangement.
| Tautomeric Form | Relative Stability | Energy Difference (kJ/mol) | Reference |
|---|---|---|---|
| 4-Oxoquinoline | More stable | Baseline | |
| 4-Hydroxyquinoline | Less stable | +27 to +38 |
The characterization of tautomeric forms has been achieved through advanced nuclear magnetic resonance techniques, including two-dimensional heteronuclear experiments such as 1H-15N HSQC and 1H-15N HMBC spectroscopy. These methods provide unequivocal identification of the predominant tautomeric species in solution and have proven valuable for understanding the relationship between molecular structure and biological activity.
Matrix isolation studies coupled with Fourier-transform infrared spectroscopy have provided experimental evidence for the stability of specific tautomeric forms under controlled conditions. These studies have revealed that certain quinolone derivatives maintain their tautomeric identity even under conditions that might favor tautomerization, demonstrating the inherent stability of the oxo form.
Comparative Analysis with Related 4-Oxo-dihydroquinoline Derivatives
The structural characteristics of this compound can be best understood through comparison with related 4-oxo-dihydroquinoline derivatives that share similar core structures but differ in their substitution patterns. This comparative analysis reveals the specific influence of the 6,8-difluoro substitution pattern on the overall molecular properties and behavior.
Related compounds such as ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate demonstrate the influence of different fluorine substitution patterns on molecular geometry and crystal packing arrangements. The positioning of fluorine atoms significantly affects the electronic properties and intermolecular interactions within the crystal lattice. Compounds with fluorine substituents at positions 6 and 7, rather than 6 and 8, exhibit different crystal symmetries and space group arrangements.
The comparative analysis extends to compounds with varying ester functionalities, such as hexyl derivatives that show extended alkyl chains extending from the quinoline core. These structural variations provide insights into how different substituents affect the overall molecular conformation and crystal packing efficiency. The presence of longer alkyl chains can lead to different intermolecular contact patterns and reduced intercalation between neighboring molecules.
Crystallographic studies of 1-cyclopropyl-7-ethoxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid reveal the influence of additional substituents on the quinolone core structure. This compound, which shares the 6,8-difluoro substitution pattern with the target molecule, crystallizes in the monoclinic space group P21/n with specific lattice parameters that reflect the combined steric and electronic effects of all substituents.
The formation of molecular salts and cocrystals represents another important aspect of comparative structural analysis. Studies of fluoroquinolone derivatives with dicarboxylic acids have demonstrated the ability to form various stoichiometric arrangements, including 1:1 and 2:1 ratios. These salt formation studies reveal how different quinolone derivatives interact with complementary molecules and how structural modifications affect their cocrystallization behavior.
Solubility enhancement studies of related quinolone salts and cocrystals provide valuable information about the relationship between molecular structure and physical properties. Compounds with similar core structures but different substitution patterns exhibit varying degrees of solubility enhancement, ranging from 2.3-fold to 15.5-fold improvements over the parent compounds. These variations highlight the importance of specific structural features in determining the overall properties of quinolone derivatives.
Properties
IUPAC Name |
methyl 6,8-difluoro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-17-11(16)8-4-9(15)6-2-5(12)3-7(13)10(6)14-8/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFFZRZFGCJZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621559 | |
| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-53-4 | |
| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of a suitable quinoline precursor, followed by selective fluorination and esterification steps.
-
Quinoline Precursor Synthesis:
- Starting from aniline derivatives, the Skraup synthesis can be employed to form the quinoline core.
- Reaction conditions: Sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene.
-
Fluorination:
- The introduction of fluorine atoms at the 6 and 8 positions can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Reaction conditions: Solvent such as acetonitrile, room temperature to mild heating.
-
Esterification:
- The carboxylate ester group is introduced via esterification of the corresponding carboxylic acid using methanol and a dehydrating agent like sulfuric acid or via Fischer esterification.
- Reaction conditions: Methanol, sulfuric acid, reflux.
Industrial Production Methods: Industrial production of this compound would scale up these laboratory methods, optimizing for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, under basic conditions (e.g., sodium hydride in DMF).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 4-hydroxy-1,4-dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate has been investigated for various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit antimicrobial properties. Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline derivatives have demonstrated activity against various bacterial strains, suggesting potential use as antibacterial agents .
- Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline has been evaluated for its cytotoxic effects on different cancer cell lines, showing promising results in inhibiting tumor growth .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders or certain cancers .
Medicinal Chemistry Applications
This compound serves as a valuable building block in the synthesis of more complex molecules:
- Synthesis of Antimicrobial Agents : The compound can be used as a precursor for synthesizing new antimicrobial agents by modifying the carboxylate group or the fluorine substituents .
- Development of Anticancer Drugs : The structural features of methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline make it a candidate for further modifications to enhance its anticancer activity and selectivity against cancer cells .
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial efficacy of various quinoline derivatives, methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline showed significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Evaluation
A series of experiments were conducted to assess the cytotoxic effects of methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that this compound could be further explored for its anticancer properties .
Mechanism of Action
The mechanism of action of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate primarily involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands, ultimately leading to bacterial cell death.
Molecular Targets and Pathways:
DNA Gyrase: Inhibition disrupts the supercoiling of bacterial DNA.
Topoisomerase IV: Inhibition prevents the separation of replicated chromosomal DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a comparative analysis with structurally related quinoline derivatives is provided below.
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Key Comparative Insights
Structural Modifications and Bioactivity: The target compound lacks the carboxylic acid group at position 3 (replaced by a methyl ester), which reduces its polarity compared to 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid. This esterification likely enhances its ability to penetrate bacterial membranes, a critical feature for antimicrobial prodrugs . In contrast, the piperazinyl and pyrrolidinyl substituents in and introduce steric bulk and basic nitrogen centers, enabling interactions with enzyme active sites (e.g., DNA gyrase in quinolone antibiotics). However, these modifications complicate synthesis and scalability .
Fluorine Substitution Patterns: All compounds share 6,8-difluoro substitution, a hallmark of modern quinolones to resist enzymatic degradation. The fluorine atoms stabilize the molecule via electron-withdrawing effects and hydrophobic interactions .
Physicochemical Properties :
- The target compound’s methyl ester group (logP ~2.1, estimated) provides moderate lipophilicity, balancing solubility and membrane permeability. In comparison, the carboxylic acid analogs (e.g., ) exhibit higher water solubility but poorer absorption .
- The metabolite in has a molecular weight >400 g/mol, approaching the upper limit for oral bioavailability, whereas the target compound’s lower weight (253 g/mol) aligns with Lipinski’s Rule of Five for drug-likeness .
Synthetic Accessibility :
- The target compound is listed as "discontinued" by some suppliers (), suggesting challenges in large-scale production or niche applicability. Derivatives with complex substituents (e.g., ) require multi-step syntheses, increasing cost and reducing practicality for industrial use .
Biological Activity
Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS Number: 1065074-53-4) is a compound of interest in medicinal chemistry due to its biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse sources, including synthesis methods, structure-activity relationships, and pharmacological evaluations.
- Molecular Formula : C11H7F2NO3
- Molecular Weight : 239.18 g/mol
- CAS Number : 1065074-53-4
- Purity : Minimum 95%
This compound exhibits its biological activity primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of other fluoroquinolones, which have established roles as broad-spectrum antibiotics.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties against various pathogens. In vitro studies have shown:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Pseudomonas aeruginosa | 1.0 µg/mL |
These values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have indicated that it can induce apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 10 | Inhibition of proliferation |
Structure-Activity Relationships
The structural modifications on the quinoline core significantly influence the biological activity of this compound. The presence of fluorine atoms at positions 6 and 8 enhances lipophilicity and bioavailability compared to other derivatives lacking these substitutions.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound led to a significant reduction in bacterial load and improved survival rates compared to untreated controls. -
Case Study on Anticancer Activity :
In vitro assays using HeLa cells showed that the compound induced apoptosis at concentrations as low as 15 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via a multi-step route involving cyclization and fluorination. A general approach involves:
Condensation : Reacting substituted anilines with keto esters (e.g., ethyl 3-ethoxyacrylate) under acidic conditions to form the quinoline core.
Halogenation : Introducing fluorine atoms at positions 6 and 8 using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) .
Esterification : Methylation of the carboxylate group using methanol under acidic or basic conditions.
Key intermediates include ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives, as evidenced by NMR characterization (δ 3.95–3.97 ppm for methyl esters) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. For example, the methyl ester group appears as a singlet at δ ~3.95–3.97 ppm, while aromatic protons resonate between δ 7.3–8.2 ppm depending on fluorine substitution .
- X-ray Crystallography : Resolves the 3D structure and confirms dihedral angles between the quinoline core and substituents. SHELX software is widely used for refinement, achieving R-factors < 0.05 for high-resolution data .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns, particularly for fluorine-containing analogs .
Advanced Research Questions
Q. How can researchers resolve crystallographic data inconsistencies when determining the compound’s structure?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to minimize errors in electron density maps.
- Refinement Strategies : Employ SHELXL for anisotropic refinement of fluorine atoms, which exhibit strong electron density. For twinned crystals, use the TWIN/BASF commands in SHELX to model overlapping lattices .
- Validation Tools : Check for planarity deviations (e.g., quinoline ring vs. carboxylate group) using Mercury software. In related structures, deviations >0.05 Å indicate potential disorder requiring alternate occupancy modeling .
Q. What strategies address low solubility issues in biological testing of this compound?
- Methodological Answer :
- Salt Formation : Co-crystallize with counterions (e.g., sulfate or hydrochloride) to enhance aqueous solubility. For example, sparfloxacin hemisulfate achieves 10-fold solubility improvement via ionic interactions .
- Prodrug Design : Modify the methyl ester to a hydrophilic group (e.g., morpholinomethyl) using reductive amination. This approach increased solubility in derivatives like 3-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid .
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain compound stability while mitigating precipitation .
Q. How can researchers analyze discrepancies in synthetic yields under varying reaction conditions?
- Methodological Answer :
- Parameter Optimization : Compare yields under different solvents (e.g., DMF vs. 1,4-dioxane) and temperatures. For example, refluxing in 1,4-dioxane at 110°C improved yields to 83% vs. 70% in ethanol due to enhanced reaction homogeneity .
- Byproduct Identification : Use LC-MS to detect side products (e.g., dehalogenated or dimerized species) arising from excessive fluorination .
- Kinetic Studies : Monitor reaction progress via F NMR to track fluorine incorporation rates and optimize stoichiometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
